N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide
Description
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C18H19N3O/c1-2-3-7-18(22)19-15-10-8-14(9-11-15)16-13-21-12-5-4-6-17(21)20-16/h4-6,8-13H,2-3,7H2,1H3,(H,19,22) |
InChI Key |
AWYVSXARBQNFKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Functionalization of the imidazo[1,2-a]pyridine core: The core structure can be further functionalized through reactions such as carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation.
Coupling with the phenyl group: The imidazo[1,2-a]pyridine core is then coupled with a phenyl group through a substitution reaction.
Attachment of the pentanamide group: Finally, the pentanamide group is introduced through an amide bond formation reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide involves its interaction with specific molecular targets. For example, as an acetyl cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is beneficial in the symptomatic treatment of Alzheimer’s disease. The compound also interacts with other enzymes such as butyrylcholinesterase and lipoxygenase, inhibiting their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide: This compound also exhibits enzyme inhibitory activity but has different pharmacokinetic properties.
N-(pyridin-2-yl)amides: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
3-bromoimidazo[1,2-a]pyridines: These derivatives have been studied for their anticancer activity and differ in their substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
